Trimethylsilyl 2-trimethylsilyloxyhexacosanoate
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Overview
Description
Trimethylsilyl 2-trimethylsilyloxyhexacosanoate is a chemical compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The compound is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
The synthesis of Trimethylsilyl 2-trimethylsilyloxyhexacosanoate typically involves the derivatization of non-volatile compounds such as alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . One common method involves the use of trimethylsilyl chloride or bis(trimethylsilyl)acetamide as silylation reagents . Industrial production methods may involve large-scale silylation processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Trimethylsilyl 2-trimethylsilyloxyhexacosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include trimethylsilyl chloride, bis(trimethylsilyl)acetamide, and other silylation agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Trimethylsilyl 2-trimethylsilyloxyhexacosanoate has a wide range of scientific research applications, including:
Biology: The compound is used in the derivatization of biological samples to facilitate their analysis.
Medicine: It is employed in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Trimethylsilyl 2-trimethylsilyloxyhexacosanoate involves the formation of trimethylsiloxy groups on the molecule. These groups increase the volatility and stability of the compound, making it more amenable to analysis and synthesis . The molecular targets and pathways involved depend on the specific application and conditions used.
Comparison with Similar Compounds
Trimethylsilyl 2-trimethylsilyloxyhexacosanoate can be compared with other similar compounds, such as:
Trimethylsilyl chloride: Used as a silylation reagent.
Bis(trimethylsilyl)acetamide: Another common silylation agent.
2-(Trimethylsilyl)ethanol: Used as a protecting group for carboxyl and phosphate groups.
The uniqueness of this compound lies in its specific structure and the presence of two trimethylsilyl groups, which confer distinct properties and applications.
Properties
CAS No. |
55517-64-1 |
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Molecular Formula |
C32H68O3Si2 |
Molecular Weight |
557.0 g/mol |
IUPAC Name |
trimethylsilyl 2-trimethylsilyloxyhexacosanoate |
InChI |
InChI=1S/C32H68O3Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(34-36(2,3)4)32(33)35-37(5,6)7/h31H,8-30H2,1-7H3 |
InChI Key |
YZNTXRKDZSNNSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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